2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,3-dimethylphenyl)a cetamide
Description
2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,3-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of 1,2,4-triazoles
Properties
Molecular Formula |
C20H23N5O2S |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide |
InChI |
InChI=1S/C20H23N5O2S/c1-4-27-16-10-8-15(9-11-16)19-23-24-20(25(19)21)28-12-18(26)22-17-7-5-6-13(2)14(17)3/h5-11H,4,12,21H2,1-3H3,(H,22,26) |
InChI Key |
RLAOFYPJXAJMDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC(=C3C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,3-dimethylphenyl)acetamide typically involves multiple steps. One common method includes the S-alkylation reaction of 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol . The reaction conditions often involve the use of sodium borohydride in pyridine with a small amount of water . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include sodium borohydride, pyridine, and various alkylating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Enzyme Inhibition
Research indicates that this compound exhibits significant biological activities primarily as an enzyme inhibitor. The triazole ring is known for its ability to interact with various enzyme active sites, potentially leading to inhibition of enzymatic functions. Preliminary studies suggest that it may act as a 5-lipoxygenase inhibitor , which is relevant in inflammatory processes and could have implications for treating conditions like asthma and arthritis .
Antifungal and Anticancer Properties
Triazole derivatives are widely recognized for their antifungal properties. The unique structure of this compound enhances its binding affinity to fungal enzymes, making it a candidate for antifungal drug development. Additionally, the compound's ability to inhibit certain cancer cell lines has been documented, suggesting potential applications in oncology .
Synthesis and Industrial Production
The synthesis of 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,3-dimethylphenyl)acetamide typically involves several steps:
- Formation of the triazole ring.
- Introduction of the ethoxyphenyl and dimethylphenyl groups.
- Optimization techniques such as continuous flow reactors are used in industrial settings to maximize yield and purity while controlling reaction conditions .
Case Study 1: Anticancer Activity
A study evaluated the anticancer activity of this compound against various cancer cell lines. Results indicated that it exhibited significant cytotoxicity towards breast cancer cells while showing lower toxicity towards normal cells. This selectivity suggests a favorable therapeutic index for further development in cancer therapy.
Case Study 2: Inhibition of Enzymatic Activity
In another investigation focused on enzyme inhibition, the compound was tested for its ability to inhibit 5-lipoxygenase. Molecular docking studies revealed strong binding interactions with the enzyme's active site, supporting its potential as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar compounds include other 1,2,4-triazole derivatives, such as:
Fluconazole: An antifungal agent.
Alprazolam: An anxiolytic medication.
Ribavirin: An antiviral drug.
Biological Activity
The compound 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,3-dimethylphenyl)acetamide is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial applications. The unique structural features of this compound, including its triazole and thioether functionalities, suggest a multifaceted mechanism of action that may be exploited in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 392.49 g/mol. The triazole ring is known for its ability to interact with various biological targets, including enzymes and receptors, which is crucial for its pharmacological effects.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies have shown that derivatives of triazole compounds can inhibit the growth of cancer cell lines. For instance, compounds similar to this triazole derivative have demonstrated cytotoxic effects against human glioblastoma (U-87) and breast cancer (MDA-MB-231) cell lines .
- Antifungal Activity : The triazole moiety is well-known for its antifungal properties. Compounds with similar structures have been reported to disrupt fungal cell membrane synthesis, making them effective against various fungal pathogens .
The biological activity of 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,3-dimethylphenyl)acetamide is primarily attributed to its interaction with specific enzymes and cellular pathways. The compound's ability to bind to enzyme active sites may inhibit their functions, leading to therapeutic effects:
- Enzyme Inhibition : The triazole ring can act as a competitive inhibitor for enzymes involved in cell proliferation and survival pathways.
- Cell Cycle Arrest : Studies suggest that similar compounds can induce cell cycle arrest in cancer cells, leading to apoptosis .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Cytotoxicity Assays : In vitro assays have demonstrated that triazole derivatives can significantly reduce cell viability in cancer cell lines. For instance, one study reported an IC50 value of 6.2 μM for a structurally related compound against colon carcinoma cells .
- Antimicrobial Testing : Compounds with similar structures have shown promising results against pathogenic bacteria and fungi. For example, certain derivatives exhibited zones of inhibition comparable to standard antibiotics .
- Structure-Activity Relationship (SAR) : Research has indicated that modifications on the triazole ring and side chains can enhance biological activity. The presence of specific substituents can improve binding affinity to target enzymes or receptors .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
